molecular formula C26H15N3O7 B11524226 2-(4'-nitrobiphenyl-4-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(4'-nitrobiphenyl-4-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11524226
M. Wt: 481.4 g/mol
InChI Key: XIDONVXJYLITNF-UHFFFAOYSA-N
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Description

2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of nitro groups and biphenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of biphenyl compounds followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: Reduction of nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with biological molecules through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with DNA, proteins, or enzymes, leading to various biological effects. The molecular targets and pathways involved include cytochrome P-450 enzymes and DNA intercalation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of biphenyl and isoindole structures, which confer specific chemical and biological properties not found in simpler nitro compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C26H15N3O7

Molecular Weight

481.4 g/mol

IUPAC Name

5-(4-nitrophenoxy)-2-[4-(4-nitrophenyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C26H15N3O7/c30-25-23-14-13-22(36-21-11-9-20(10-12-21)29(34)35)15-24(23)26(31)27(25)18-5-1-16(2-6-18)17-3-7-19(8-4-17)28(32)33/h1-15H

InChI Key

XIDONVXJYLITNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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